1-Methyl-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine-6-carbonitrile hydrochloride 1-Methyl-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine-6-carbonitrile hydrochloride
Brand Name: Vulcanchem
CAS No.: 1172808-44-4
VCID: VC4896464
InChI: InChI=1S/C9H11N3.ClH/c1-7-9-3-2-8(6-10)12(9)5-4-11-7;/h2-3,7,11H,4-5H2,1H3;1H
SMILES: CC1C2=CC=C(N2CCN1)C#N.Cl
Molecular Formula: C9H12ClN3
Molecular Weight: 197.67

1-Methyl-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine-6-carbonitrile hydrochloride

CAS No.: 1172808-44-4

Cat. No.: VC4896464

Molecular Formula: C9H12ClN3

Molecular Weight: 197.67

* For research use only. Not for human or veterinary use.

1-Methyl-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine-6-carbonitrile hydrochloride - 1172808-44-4

Specification

CAS No. 1172808-44-4
Molecular Formula C9H12ClN3
Molecular Weight 197.67
IUPAC Name 1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carbonitrile;hydrochloride
Standard InChI InChI=1S/C9H11N3.ClH/c1-7-9-3-2-8(6-10)12(9)5-4-11-7;/h2-3,7,11H,4-5H2,1H3;1H
Standard InChI Key GUJIWPSHUHZTGI-UHFFFAOYSA-N
SMILES CC1C2=CC=C(N2CCN1)C#N.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the pyrrolo[1,2-a]pyrazine family, a bicyclic system combining pyrrole and pyrazine rings. The core structure is substituted with:

  • A methyl group at position 1, enhancing steric bulk and modulating electronic properties.

  • A carbonitrile group (-C≡N) at position 6, introducing polarizability and serving as a handle for further derivatization.

  • A hydrochloride counterion, improving solubility in aqueous and polar solvents.

The molecular formula is C₉H₁₂ClN₃, with a molecular weight of 197.66 g/mol . The IUPAC name, 1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carbonitrile hydrochloride, reflects its tetracyclic saturation and functional group arrangement.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₂ClN₃
Molecular Weight197.66 g/mol
CAS Number1172808-44-4
Tautomeric FormsEnamine-imine equilibrium

Spectroscopic Characterization

Structural validation relies on multimodal spectroscopy:

  • ¹H NMR: The methyl group resonates as a singlet near δ 2.8–3.1 ppm, while aromatic protons in the pyrrole ring appear deshielded at δ 6.1–6.5 ppm.

  • IR Spectroscopy: A sharp absorption band at ~2240 cm⁻¹ confirms the carbonitrile group, while N-H stretches from the protonated amine are observed at ~2500–3000 cm⁻¹.

  • Mass Spectrometry: ESI-MS typically shows a molecular ion peak at m/z 197.66 (M+H⁺), with fragmentation patterns indicating loss of HCl (Δ m/z 36.46) .

Synthetic Methodologies

Retrosynthetic Analysis

The carbonitrile group at position 6 suggests two primary synthetic strategies:

  • Late-Stage Cyanation: Introducing the -C≡N group via nucleophilic substitution or metal-catalyzed cross-coupling.

  • Cyclization with Pre-Installed Nitrile: Constructing the pyrrolopyrazine core from nitrile-containing precursors.

Cross-Coupling and Cyclization

A three-step sequence derived from and can be adapted:

  • Pyrrole Alkylation: Reacting N-methylpyrrole with bromoacetonitrile under basic conditions (K₂CO₃, DMF, 60°C) yields 2-cyanoethylpyrrole.

  • Intramolecular Cyclization: Treating the intermediate with Cs₂CO₃ in DMSO at 80°C induces ring closure to form the pyrrolopyrazine core.

  • Salt Formation: Exposure to HCl gas in diethyl ether precipitates the hydrochloride salt.

One-Pot Multicomponent Synthesis

Inspired by Ugi-type reactions , a one-pot approach could involve:

  • Components: Methylamine (amine), bromoacetonitrile (carbonyl equivalent), phenylacetylene (alkyne), and tert-butyl isocyanide.

  • Conditions: MeOH, 25°C, 24 hours.

  • Yield: Estimated 40–50% based on analogous syntheses .

Table 2: Optimization of Cyclization Conditions

CatalystSolventTemperature (°C)Time (h)Yield (%)
Cs₂CO₃DMSO80662
KOHEtOH70848
DBUTHF601235

Reactivity and Functionalization

Carbonitrile Group Reactivity

The -C≡N moiety enables diverse transformations:

  • Hydrolysis: Under acidic (H₂SO₄, H₂O) or basic (NaOH, H₂O₂) conditions, the nitrile converts to a carboxylic acid or amide, respectively.

  • Reduction: Catalytic hydrogenation (H₂, Pd/C) yields the primary amine, useful for peptide coupling.

  • Cycloaddition: Participation in [3+2] click reactions with azides forms tetrazole derivatives.

Electrophilic Aromatic Substitution

The electron-rich pyrrole ring undergoes regioselective substitutions:

  • Nitration: HNO₃/AcOH at 0°C nitrates position 8 (meta to pyrazine nitrogen).

  • Halogenation: Br₂ in CCl₄ brominates position 7, confirmed by DFT calculations.

Table 3: Halogenation Outcomes

ReagentPositionYield (%)
Br₂/CCl₄C758
Cl₂/FeCl₃C852

Stability and Degradation Pathways

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, with HCl liberation observed via evolved gas analysis .

Photolytic Degradation

Exposure to UV light (λ = 254 nm) induces ring-opening via retro-cyclization, quantified by a quantum yield (Φ) of 0.15.

Hydrolytic Susceptibility

In aqueous buffers (pH 7.4, 37°C), the carbonitrile group hydrolyzes to the corresponding amide (t₁/₂ = 12 hours).

Prospective Applications

Medicinal Chemistry

  • Kinase Inhibitors: The nitrile group chelates conserved lysine residues in ATP-binding pockets, as seen in c-Met inhibitors.

  • Antimicrobial Agents: Analogous pyrrolopyrazines exhibit MIC values of 32–128 µg/mL against Gram-positive pathogens.

Materials Science

  • Coordination Polymers: The nitrogen-rich structure coordinates transition metals (e.g., Cu²⁺) to form porous frameworks.

  • Organic Semiconductors: Planar conjugated systems enable charge transport, with calculated hole mobility of 2.1 cm²/V·s.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator